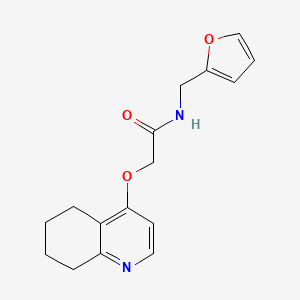

N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(18-10-12-4-3-9-20-12)11-21-15-7-8-17-14-6-2-1-5-13(14)15/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLKNIXWLCJFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1798486-99-3 |

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

This compound features a furan ring and a tetrahydroquinoline moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound involves standard organic synthesis techniques. The synthetic pathway typically includes the formation of the tetrahydroquinoline scaffold followed by functionalization with furan derivatives. The specific synthetic routes can vary based on the desired derivatives and their biological targets.

Antiproliferative Effects

Research indicates that compounds related to tetrahydroquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:

-

Cell Lines Tested : The compound has been tested against several cancer cell lines including:

- Human T-lymphocyte cells (CEM)

- Human cervix carcinoma cells (HeLa)

- Colorectal adenocarcinoma (HT-29)

- Ovarian carcinoma (A2780)

- Results : In vitro studies demonstrated that certain derivatives of tetrahydroquinoline showed IC50 values in the nanomolar range, indicating potent cytotoxic effects against these cancer cell lines .

The mechanism by which this compound exerts its effects may involve:

- Induction of oxidative stress within cancer cells.

- Modulation of cell cycle dynamics.

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways and by affecting cellular signaling pathways related to growth and survival .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated a series of tetrahydroquinoline derivatives for their anticancer properties. It was found that modifications at specific positions on the quinoline ring significantly influenced their cytotoxicity against various cancer types .

- Mechanistic Study : Another research effort focused on understanding how these compounds affect cellular mechanisms. It was reported that certain derivatives could inhibit key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Quinoline-Based Acetamides

Compounds with quinoline or tetrahydroquinoline scaffolds are prevalent in the evidence. For example:

- (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): This derivative exhibits a higher calculated LogP (5.928) compared to analogs with 4-ethoxybenzyl (LogP = 5.171) or 4-fluorobenzyl (LogP = 5.503) substituents. The nitro group enhances lipophilicity, which may influence membrane permeability and bioavailability .

- N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (): These compounds, such as 4a (mp: 230–232°C), incorporate pyrimidine-thioether linkages.

Key Difference: The target compound’s tetrahydroquinoline ether lacks the indolinone or pyrimidine-thioether motifs seen in these analogs, which may reduce planarity and alter binding modes in biological targets.

Furan-Containing Acetamides

- N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (): This analog replaces the tetrahydroquinoline ether with a thiazole ring. It has a molecular weight of 298.4 and moderate aqueous solubility (39.1 µg/mL at pH 7.4), suggesting that the thiazole group balances hydrophilicity and lipophilicity .

- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Substitutions with halogens (e.g., fluorine, chlorine) or methoxy groups on the phenyl ring enhance anti-exudative activity, highlighting the furan moiety’s role in modulating pharmacodynamic profiles .

Tetrahydroquinoline and Pyridine Hybrids

- N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide (11d) (): This pyridine-tetrahydroquinoline hybrid has a high melting point (240–242°C) and anticancer activity. The cyano and fluorophenyl groups likely enhance electron-withdrawing effects, stabilizing the molecule in hydrophobic binding pockets .

- 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide (): The trifluoromethyl and dichlorophenyl groups increase steric bulk and electronegativity, which may improve binding affinity but reduce solubility .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogs

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide?

- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:

- Oxyacetamide linkage formation : Reacting 5,6,7,8-tetrahydroquinolin-4-ol with chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) to form the acetamide intermediate.

- Furan-2-ylmethyl amine coupling : Using EDC/HOBt or DCC as coupling agents to attach the furan-methyl group to the acetamide moiety.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethyl acetate/hexane) to achieve >95% purity .

Critical parameters include solvent choice (e.g., DMF for amidation), temperature control (0–25°C), and catalyst optimization (e.g., piperidine for condensation reactions) .

Q. How is the compound characterized post-synthesis?

- Methodology : Structural confirmation requires:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.2–7.5 ppm (furan protons), δ 4.3–4.6 ppm (CH₂O linkage), and δ 1.5–2.8 ppm (tetrahydroquinoline methylene groups) .

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry (MS) : ESI/APCI(+) showing [M+H]⁺ or [M+Na]⁺ ions matching the molecular formula (C₁₉H₂₂N₂O₃) .

- Elemental Analysis : Carbon and nitrogen percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What in vitro models are suitable for assessing its biological activity, and how are contradictions in data resolved?

- Methodology :

- Anticancer activity : Use MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare results against positive controls (e.g., doxorubicin) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or kinesin spindle protein (KSP) using fluorescence polarization assays .

- Data contradiction resolution :

- Validate assay conditions (e.g., pH, serum content) to rule out false positives.

- Cross-validate using orthogonal techniques (e.g., Western blotting for apoptosis markers if cytotoxicity is observed) .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

- Methodology :

- Functional group modifications :

- Replace the furan ring with thiophene or pyridine to assess heterocycle effects on solubility and target binding .

- Introduce electron-withdrawing groups (e.g., -NO₂) on the tetrahydroquinoline ring to enhance metabolic stability .

- Pharmacokinetic profiling :

- Measure logP (octanol/water) to correlate lipophilicity with cellular uptake.

- Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots .

Q. What strategies mitigate synthetic challenges in scaling up production for preclinical studies?

- Methodology :

- Process optimization :

- Replace batch reactors with continuous flow systems to improve yield and reduce reaction time .

- Use green solvents (e.g., cyclopentyl methyl ether) for amidation steps to enhance sustainability .

- Impurity control :

- Monitor by-products via HPLC-PDA and adjust stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to tetrahydroquinoline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.